4-Methyl-2-biphenylcarbonyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-biphenylcarbonyl Chloride can be synthesized through the reaction of 4-methylbiphenyl with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-biphenylcarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted biphenyl derivatives.
Reduction Reactions: It can be reduced to form 4-methyl-2-biphenylmethanol.
Oxidation Reactions: It can be oxidized to form 4-methyl-2-biphenylcarboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Substituted biphenyl derivatives.
Reduction: 4-Methyl-2-biphenylmethanol.
Oxidation: 4-Methyl-2-biphenylcarboxylic acid.
Scientific Research Applications
4-Methyl-2-biphenylcarbonyl Chloride is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 4-Methyl-2-biphenylcarbonyl Chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in the synthesis of pharmaceuticals, where it acts as an intermediate in the formation of active pharmaceutical ingredients.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the biphenyl moiety.
4-Methylbenzoyl Chloride: Similar but lacks the biphenyl structure.
2-Biphenylcarbonyl Chloride: Similar but lacks the methyl group.
Uniqueness: 4-Methyl-2-biphenylcarbonyl Chloride is unique due to its specific structure, which combines a biphenyl moiety with a methyl group and an acyl chloride functional group. This combination imparts distinct reactivity and makes it particularly useful in the synthesis of certain pharmaceuticals.
Properties
IUPAC Name |
5-methyl-2-phenylbenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEBKAVBSMVTRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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